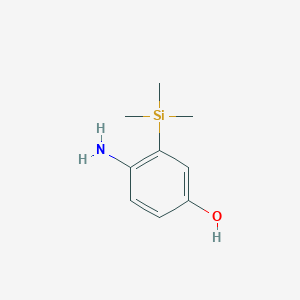![molecular formula C17H15NS B14707012 5,11-Dimethyl-3,4-dihydro[1]benzothieno[3,2-g]isoquinoline CAS No. 23131-40-0](/img/structure/B14707012.png)
5,11-Dimethyl-3,4-dihydro[1]benzothieno[3,2-g]isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,11-Dimethyl-3,4-dihydro1benzothieno[3,2-g]isoquinoline is a complex organic compound with a unique structure that combines elements of benzothiophene and isoquinoline
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,11-Dimethyl-3,4-dihydro1benzothieno[3,2-g]isoquinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
5,11-Dimethyl-3,4-dihydro1benzothieno[3,2-g]isoquinoline can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This includes reactions where one functional group is replaced by another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, toluene.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce more saturated derivatives .
Aplicaciones Científicas De Investigación
5,11-Dimethyl-3,4-dihydro1benzothieno[3,2-g]isoquinoline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 5,11-Dimethyl-3,4-dihydro1benzothieno[3,2-g]isoquinoline involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact mechanism can vary depending on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
Benzothieno[3,2-b]benzothiophene: Known for its high mobility in organic field-effect transistors.
2-Thio-containing pyrimidines: Noted for their diverse biological activities.
Uniqueness
5,11-Dimethyl-3,4-dihydro1benzothieno[3,2-g]isoquinoline stands out due to its unique structural features, which combine elements of both benzothiophene and isoquinoline. This structural uniqueness contributes to its distinct chemical and biological properties .
Propiedades
Número CAS |
23131-40-0 |
|---|---|
Fórmula molecular |
C17H15NS |
Peso molecular |
265.4 g/mol |
Nombre IUPAC |
5,11-dimethyl-3,4-dihydro-[1]benzothiolo[3,2-g]isoquinoline |
InChI |
InChI=1S/C17H15NS/c1-10-12-7-8-18-9-14(12)11(2)17-16(10)13-5-3-4-6-15(13)19-17/h3-6,9H,7-8H2,1-2H3 |
Clave InChI |
NODXAPLUEIVVTF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2CCN=CC2=C(C3=C1C4=CC=CC=C4S3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


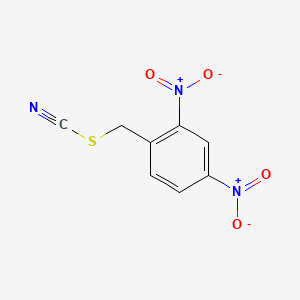

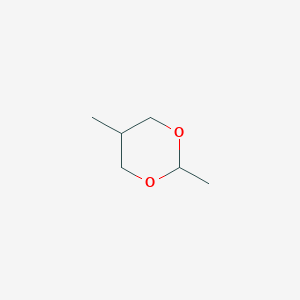
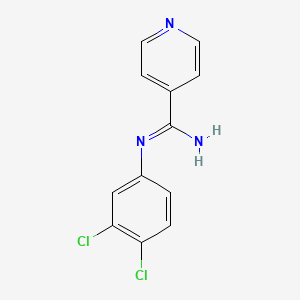
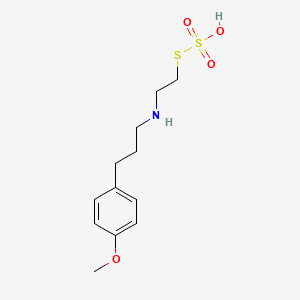
![[1,2,5]Selenadiazolo[3,4-b]pyridine](/img/structure/B14706955.png)
![Propan-2-yl [methoxy(methylsulfanyl)phosphoryl]carbamate](/img/structure/B14706963.png)
![1-(2-Chloroethyl)-3-tricyclo[3.3.1.13,7]dec-1-ylurea](/img/structure/B14706976.png)

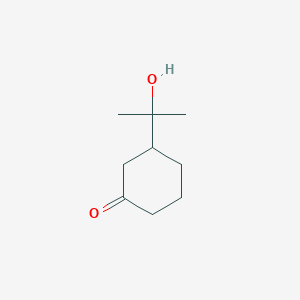

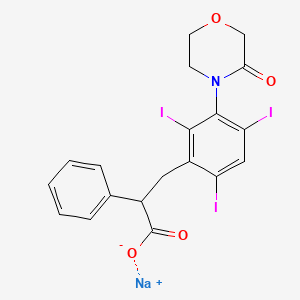
![6-Ethyl-3-methyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B14706993.png)
